N-(2-hydroxyphenyl)-4-nitrobenzenesulfonamide

Overview

Description

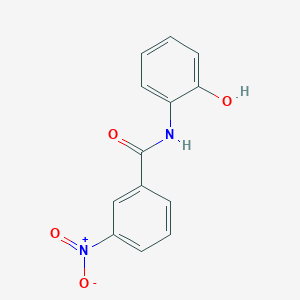

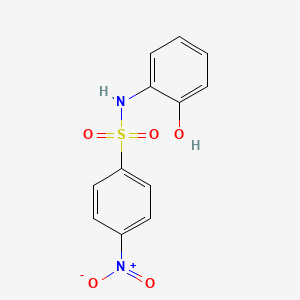

N-(2-hydroxyphenyl)-4-nitrobenzenesulfonamide (HNBS) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. HNBS is a sulfonamide derivative that has a nitro group and a hydroxyl group attached to a phenyl ring.

Scientific Research Applications

Versatile Synthesis Tool

N-(2-hydroxyphenyl)-4-nitrobenzenesulfonamide and its derivatives are primarily utilized in synthetic chemistry. These compounds serve as effective intermediates in the preparation of secondary amines. They exhibit smooth alkylation by various reactions, yielding N-alkylated sulfonamides in near quantitative yields. Such sulfonamides can be deprotected to give secondary amines in high yields, making them valuable for diverse chemical syntheses (Fukuyama et al., 1995).

Structural and Electronic Properties

Another significant aspect of these compounds is their structural and electronic properties. Studies involving compounds like N-(2,5-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide have provided insights into the type and nature of intermolecular interactions in crystal states. Advanced computational methods like Density Functional Theory (DFT) have been employed to understand these properties, contributing to a deeper understanding of molecular behaviors and reactivity (Murthy et al., 2018).

Conformational Studies

Conformational properties of compounds like ortho-nitrobenzenesulfonamide have been a subject of research. Studies combining gas-phase electron diffraction and quantum chemical calculations have elucidated the structure of these molecules, revealing the influence of different substituents on their conformational features. This information is crucial for understanding how these compounds behave under various conditions and can be manipulated for specific applications (Giricheva et al., 2011).

Chemical Transformations

The utility of polymer-supported benzenesulfonamides, prepared from primary amines and nitrobenzenesulfonyl chloride, in chemical transformations is notable. These intermediates have been used in various chemical transformations, including rearrangements to yield diverse privileged scaffolds. Such applications demonstrate the versatility of these compounds in synthesizing complex molecules (Fülöpová & Soural, 2015).

Medicinal Chemistry Insights

In medicinal chemistry, sulfonamide compounds, including those related to this compound, have been investigated for their potential as inhibitors in various biological processes. For instance, the study of carbonic anhydrase inhibitors and their effects on intraocular pressure highlights the relevance of these compounds in medicinal research. Such studies contribute to our understanding of how these compounds can interact with biological systems (Duffel et al., 1986).

Bacterial Biofilm Inhibition

Recent research has also explored the potential of nitrobenzenesulfonamide derivatives in inhibiting bacterial biofilms. Studies on compounds like N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamide have shown effectiveness against biofilms of certain bacterial strains. Such findings are significant for developing new antibacterial strategies and understanding the role of these compounds in microbial control (Abbasi et al., 2020).

properties

IUPAC Name |

N-(2-hydroxyphenyl)-4-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O5S/c15-12-4-2-1-3-11(12)13-20(18,19)10-7-5-9(6-8-10)14(16)17/h1-8,13,15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIOPSLVWFVXQBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501251934 | |

| Record name | N-(2-Hydroxyphenyl)-4-nitrobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501251934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

18226-26-1 | |

| Record name | N-(2-Hydroxyphenyl)-4-nitrobenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18226-26-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Hydroxyphenyl)-4-nitrobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501251934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

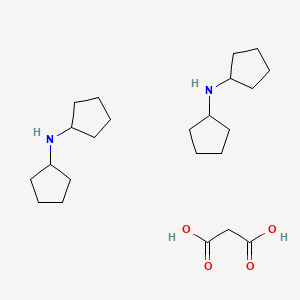

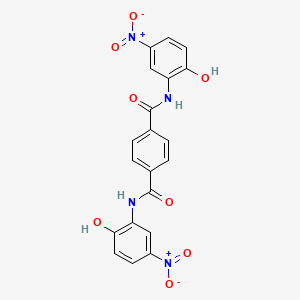

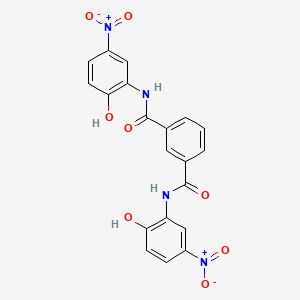

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(acetylamino)-N-[4-(6-{[2-(acetylamino)benzoyl]amino}-1H-benzimidazol-2-yl)phenyl]benzamide](/img/structure/B3825720.png)

![dimethyl 2,2'-[1,4-phenylenebis(carbonylimino)]dibenzoate](/img/structure/B3825728.png)

![4-(acetylamino)-N-[4-(6-{[4-(acetylamino)benzoyl]amino}-1H-benzimidazol-2-yl)phenyl]benzamide](/img/structure/B3825745.png)

![N,N'-[carbonylbis(6-hydroxy-3,1-phenylene)]bis(2-nitrobenzamide)](/img/structure/B3825760.png)

![[5-(aminomethyl)-1,3-cyclohexanediyl]dimethanol hydrochloride](/img/structure/B3825771.png)

![[2-hydroxy-3-(2,3,5-trimethylphenoxy)propyl]methylsulfamic acid](/img/structure/B3825789.png)